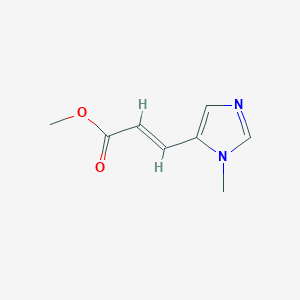

2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)-

描述

2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)- is a chemical compound with the molecular formula C8H10N2O2. It is an ester derivative of 2-propenoic acid, featuring a methyl group attached to the nitrogen atom of the imidazole ring. This compound is known for its applications in various scientific fields due to its unique chemical structure and properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)- typically involves the esterification of 2-propenoic acid with 3-(1-methyl-1H-imidazol-5-yl) alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production.

化学反应分析

Types of Reactions

2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted imidazole derivatives.

科学研究应用

Medicinal Chemistry Applications

1. Enzyme Inhibition Studies

The compound has been investigated for its role as a chemical probe in the inhibition of insulin-degrading enzyme (IDE). Research indicates that modifications to the methyl ester group can significantly impact the compound's stability and activity against IDE. For instance, the methyl ester was found to be hydrolyzed rapidly in plasma, leading to an inactive carboxylic acid form. However, isosteric replacements with bulkier esters have shown improved activity and stability profiles .

2. Antidiabetic Drug Development

The structure-activity relationship studies have identified that the imidazole ring and the carboxylic acid functionalities are critical for biological activity. The methyl ester derivative has been optimized for better solubility and pharmacokinetic properties, making it a candidate for further development in antidiabetic therapies .

Polymer Science Applications

1. Polymer Synthesis

The compound can serve as a monomer for the synthesis of polymers through free radical polymerization. Its unique structure allows for the incorporation of imidazole functionalities into polymer matrices, which can enhance properties such as thermal stability and mechanical strength. Research has demonstrated that polymers derived from this monomer exhibit improved performance in various applications including coatings and adhesives .

2. Functional Polymers

Incorporating 3-(1-methyl-1H-imidazol-5-yl)propanoic acid methyl ester into copolymers has been shown to impart antimicrobial properties. These functional polymers are being explored for use in biomedical devices and packaging materials where microbial resistance is crucial .

Chemical Probes in Biochemical Research

1. Targeting β-Lactamase Enzymes

The compound has been utilized in studies aimed at understanding β-lactamase enzymes through combinatorial synthesis methods. Its ability to bind within specific pockets of these enzymes allows researchers to explore structure-function relationships that could lead to the development of more effective antibiotics .

2. Investigating Protein Interactions

The methyl ester derivative serves as a useful tool in studying protein interactions and enzyme mechanisms. By modifying the ester group, researchers can create analogs that provide insights into binding affinities and kinetic parameters essential for drug design .

Case Studies

作用机制

The mechanism of action of 2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)- involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Similar Compounds

- 2-Propenoic acid, 3-(1H-imidazol-5-yl)-, methyl ester

- 2-Propenoic acid, 3-(1-methyl-1H-imidazol-4-yl)-, methyl ester

- 2-Propenoic acid, 3-(1H-imidazol-4-yl)-, methyl ester

Uniqueness

2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)- is unique due to the specific positioning of the methyl group on the imidazole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

生物活性

Overview

2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)-, also known as (E)-3-(1-methyl-1H-imidazol-5-yl)acrylic acid methyl ester, is a compound characterized by an imidazole ring and an acrylic acid moiety. This unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C8H10N2O2

- Molecular Weight : 154.18 g/mol

- CAS Number : 70346-52-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The imidazole ring can act as a ligand for metal ions and participate in various biochemical pathways. The acrylic acid moiety enables it to undergo nucleophilic reactions, influencing cellular processes such as signaling and metabolic pathways.

Biological Activities

Research has shown that (E)-3-(1-methyl-1H-imidazol-5-yl)acrylic acid methyl ester exhibits several biological activities:

Antimicrobial Activity

Studies indicate that compounds with imidazole structures often display antimicrobial properties. For instance, related compounds have demonstrated activity against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL for certain derivatives .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are linked to its ability to inhibit nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses. Research has shown that certain imidazole derivatives can significantly reduce NF-kB activity, suggesting potential therapeutic applications in inflammatory diseases .

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines. The structure allows for interaction with DNA and other cellular components, potentially leading to apoptosis in malignant cells. Detailed studies are needed to establish specific cytotoxic profiles and mechanisms.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

To understand the uniqueness of (E)-3-(1-methyl-1H-imidazol-5-yl)acrylic acid methyl ester, it is useful to compare it with other compounds possessing similar structural features:

| Compound | Structure | Biological Activity |

|---|---|---|

| Imidazole | Basic structure | Broad applications in antimicrobial and antifungal activities |

| Histidine | Amino acid containing an imidazole ring | Essential for protein synthesis and enzyme function |

| Metronidazole | Antimicrobial agent | Effective against anaerobic bacteria and protozoa |

属性

IUPAC Name |

methyl (E)-3-(3-methylimidazol-4-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10-6-9-5-7(10)3-4-8(11)12-2/h3-6H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJVYIOTRBELHH-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C=CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1/C=C/C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。